![molecular formula C8H10N4O2S B13106696 5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one CAS No. 682801-48-5](/img/structure/B13106696.png)
5-Ethoxy-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethoxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one is a heterocyclic compound that belongs to the triazolopyrimidine class. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 5-Ethoxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with formic acid to yield the desired triazolopyrimidine compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
5-Ethoxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methylthio groups, leading to the formation of various derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Research has shown its potential as an anti-inflammatory and neuroprotective agent, which could be useful in treating neurodegenerative diseases and inflammatory conditions.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 5-Ethoxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain enzymes and receptors, leading to its biological effects. For example, it can inhibit the production of pro-inflammatory cytokines by blocking the NF-kB signaling pathway, thereby exerting its anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
5-Ethoxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one can be compared with other triazolopyrimidine derivatives such as:
7-Hydroxy-5-methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidine: This compound also exhibits antimicrobial and anti-inflammatory properties but differs in its hydroxyl group, which affects its solubility and reactivity.
5-Methyl-2-methylthio-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: Similar in structure but with a methyl group instead of an ethoxy group, leading to differences in its chemical reactivity and biological activity.
These comparisons highlight the unique structural features and biological activities of 5-Ethoxy-2-(methylthio)-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
682801-48-5 |
|---|---|
Molekularformel |
C8H10N4O2S |
Molekulargewicht |
226.26 g/mol |
IUPAC-Name |
5-ethoxy-2-methylsulfanyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C8H10N4O2S/c1-3-14-5-4-6(13)12-7(9-5)10-8(11-12)15-2/h4H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
YKDPKTHPICTTFI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=O)N2C(=N1)N=C(N2)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


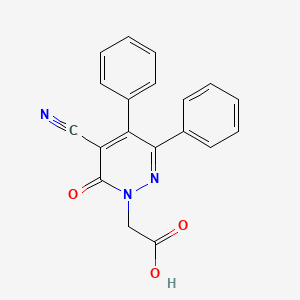
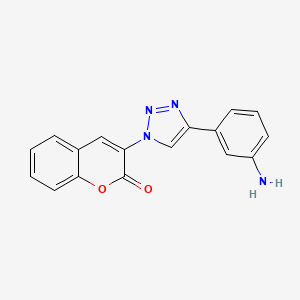
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
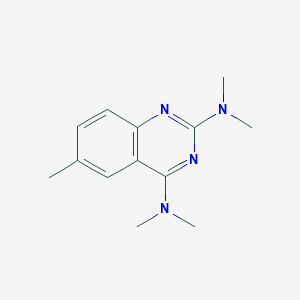

![6,7-Dibromobenzo[d]thiazol-2-amine](/img/structure/B13106654.png)
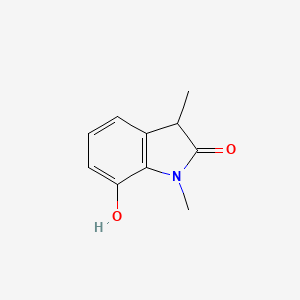
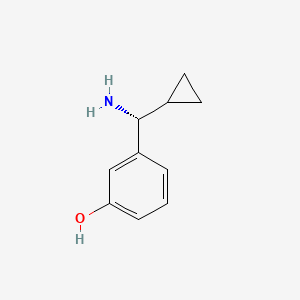
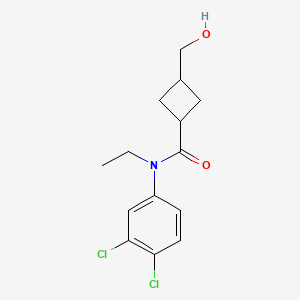
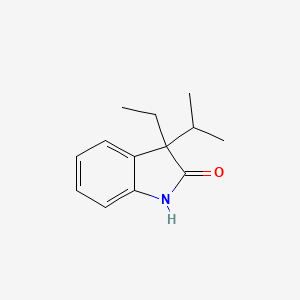
![6-Chloro-3-cyclohexyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B13106670.png)

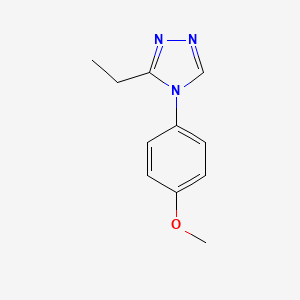
![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)
